molecular formula C24H22ClN3O2 B14796579 2-(4-chloro-3-methylphenoxy)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide

2-(4-chloro-3-methylphenoxy)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide

Cat. No.: B14796579
M. Wt: 419.9 g/mol
InChI Key: KAHSJISBBLZUKE-VULFUBBASA-N
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Description

2-(4-chloro-3-methylphenoxy)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenoxy group, a carbazole moiety, and an acetohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, such as 4-chloro-3-methylphenol and 9-ethyl-9H-carbazole. These intermediates are then subjected to various chemical reactions to form the final product.

  • Step 1: Preparation of 4-chloro-3-methylphenol

      Reagents: Chlorine, methylphenol

      Conditions: Controlled temperature and pressure

  • Step 2: Preparation of 9-ethyl-9H-carbazole

      Reagents: Ethylating agents, carbazole

      Conditions: Elevated temperature, presence of a catalyst

  • Step 3: Formation of the final compound

      Reagents: 4-chloro-3-methylphenol, 9-ethyl-9H-carbazole, acetohydrazide

      Conditions: Solvent medium, reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The phenoxy and carbazole groups can undergo substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

    Conditions: Reflux, ambient temperature, inert atmosphere

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide involves its interaction with specific molecular targets and pathways. The phenoxy and carbazole groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3-methylphenoxy)acetohydrazide
  • N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide
  • 4-chloro-3-methylphenoxy-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide

Uniqueness

The uniqueness of 2-(4-chloro-3-methylphenoxy)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide lies in its combined structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C24H22ClN3O2

Molecular Weight

419.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]acetamide

InChI

InChI=1S/C24H22ClN3O2/c1-3-28-22-7-5-4-6-19(22)20-13-17(8-11-23(20)28)14-26-27-24(29)15-30-18-9-10-21(25)16(2)12-18/h4-14H,3,15H2,1-2H3,(H,27,29)/b26-14+

InChI Key

KAHSJISBBLZUKE-VULFUBBASA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N/NC(=O)COC3=CC(=C(C=C3)Cl)C)C4=CC=CC=C41

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NNC(=O)COC3=CC(=C(C=C3)Cl)C)C4=CC=CC=C41

Origin of Product

United States

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